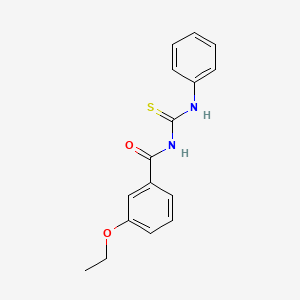
N-(anilinocarbonothioyl)-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(anilinocarbonothioyl)-3-ethoxybenzamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is commonly used in laboratory experiments to study the biochemical and physiological effects of serine protease inhibition.
作用机制
N-(anilinocarbonothioyl)-3-ethoxybenzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, preventing the enzyme from functioning. N-(anilinocarbonothioyl)-3-ethoxybenzamide is a suicide inhibitor, meaning that it irreversibly binds to the enzyme and cannot be removed.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, as well as reduce inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been shown to have anti-tumor effects, and has been used in studies of cancer cell growth and metastasis. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide has been shown to have neuroprotective effects, and has been used in studies of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(anilinocarbonothioyl)-3-ethoxybenzamide in laboratory experiments is its potency as a serine protease inhibitor. It is effective at low concentrations, making it a cost-effective option for researchers. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide is stable and can be stored for long periods of time without losing its inhibitory activity.
One limitation of N-(anilinocarbonothioyl)-3-ethoxybenzamide is that it is not a selective inhibitor of serine proteases. It can also inhibit other enzymes, such as cysteine proteases and metalloproteases. This can make it difficult to interpret experimental results, as the effects may be due to inhibition of other enzymes rather than serine proteases.
未来方向
There are a number of future directions for research involving N-(anilinocarbonothioyl)-3-ethoxybenzamide. One area of interest is the development of more selective serine protease inhibitors, which would allow for more precise studies of the role of serine proteases in various biological processes. Additionally, there is interest in using N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to determine the efficacy and safety of N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent.
合成方法
N-(anilinocarbonothioyl)-3-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-ethoxybenzoic acid with aniline and carbon disulfide, followed by reaction with ethyl chloroformate. Another method involves the reaction of 3-ethoxybenzamide with thionyl chloride, followed by reaction with aniline and carbon disulfide.
科学研究应用
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a wide range of applications in scientific research. It is commonly used as a serine protease inhibitor in biochemical and physiological studies. It has been used in studies of blood coagulation, fibrinolysis, and inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been used in studies of cancer, cardiovascular disease, and infectious diseases.
属性
IUPAC Name |
3-ethoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-14-10-6-7-12(11-14)15(19)18-16(21)17-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOJCCKAQHURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
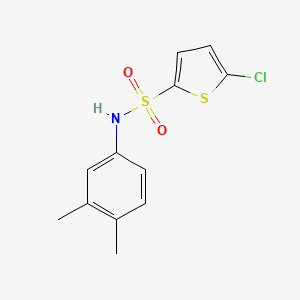
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)
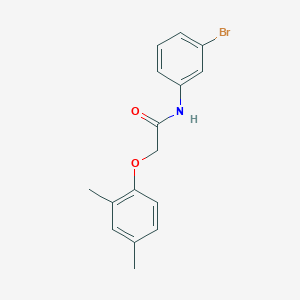


![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
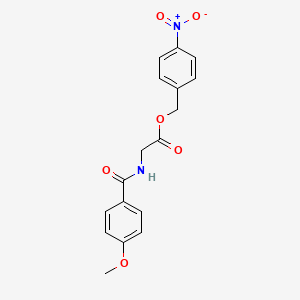
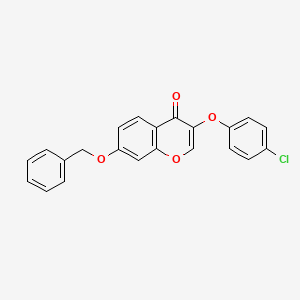
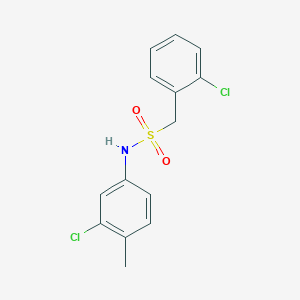
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
